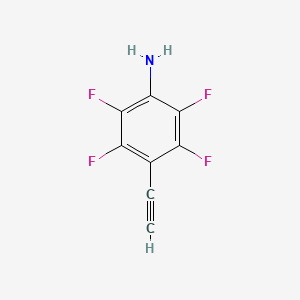

4-Ethynyl-2,3,5,6-tetrafluoroaniline

Descripción general

Descripción

4-Ethynyl-2,3,5,6-tetrafluoroaniline is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of four fluorine atoms and an ethynyl group attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,3,5,6-tetrafluoroaniline typically involves the coupling of 2-iodoaniline with ethynylaniline. A common procedure includes the use of palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts, with triethylamine (Et3N) as the base. The reaction is carried out in acetonitrile (MeCN) under an argon atmosphere at room temperature, followed by heating to 60°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethynyl-2,3,5,6-tetrafluoroaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Copper Catalysts: Often used in conjunction with palladium in coupling reactions.

Bases: Triethylamine is commonly used to neutralize acids formed during reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Applications in Materials Science

a. Polymer Chemistry

This compound serves as a building block for the synthesis of advanced materials. Its fluorinated nature imparts unique properties such as enhanced thermal stability and chemical resistance. Researchers have utilized it to create fluorinated polymers that exhibit superior performance in harsh environments .

b. Electronic Materials

This compound is employed in the development of electronic materials, particularly in organic electronics. Its ability to participate in cross-coupling reactions enables the formation of conductive polymers that are crucial for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Applications in Medicinal Chemistry

a. Pharmaceutical Development

The compound has been investigated for its potential use in pharmaceuticals due to its ability to modify biological activity through fluorination. Fluorinated compounds often exhibit improved metabolic stability and bioavailability . Studies have shown that derivatives of this compound can act as effective inhibitors in various biological pathways.

b. Diagnostic Agents

In analytical chemistry, this compound has been explored as a non-ionic organic buffering agent used in cell cultures within a pH range of 6-8.5 . Its role in maintaining pH stability is crucial for biological assays and diagnostics.

Analytical Applications

a. Spectroscopy and Chromatography

The unique spectral properties of this compound allow it to be utilized as a probe in various spectroscopic techniques such as NMR and UV-Vis spectroscopy. Its presence can enhance the sensitivity of detection methods used in chromatography .

b. Environmental Monitoring

Due to its stability and persistence in the environment, this compound is also studied for its environmental fate and transport characteristics . Understanding these aspects is vital for assessing the ecological impact of fluorinated compounds.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Ethynyl-2,3,5,6-tetrafluoroaniline involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,5,6-Pentafluoroaniline: Similar structure but with an additional fluorine atom.

2,3,5,6-Tetrafluoroaniline: Lacks the ethynyl group, making it less reactive in certain coupling reactions

Uniqueness

4-Ethynyl-2,3,5,6-tetrafluoroaniline is unique due to the presence of both the ethynyl group and multiple fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Actividad Biológica

4-Ethynyl-2,3,5,6-tetrafluoroaniline (C8H3F4N) is a fluorinated organic compound notable for its unique structure, which includes an ethynyl group and multiple fluorine atoms. These features contribute to its diverse biological activities and potential applications in pharmaceuticals and materials science. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in research.

- Molecular Formula : C8H3F4N

- Molecular Weight : 189.11 g/mol

- CAS Number : 61794-59-0

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The ethynyl group can form covalent bonds with biomolecules, while the fluorine atoms enhance the compound's reactivity and stability. Specific pathways influenced by this compound include:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to neurotransmitter receptors, potentially affecting synaptic transmission.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Its cytotoxicity is concentration-dependent and varies among different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated that treatment with this compound significantly reduced neuronal death and improved functional recovery compared to untreated controls. The proposed mechanism involved modulation of excitatory neurotransmitter systems.

Research on Anticancer Properties

In vitro studies have also explored the anticancer properties of this compound against various cancer cell lines. The findings suggested that it induces apoptosis through the activation of caspase pathways.

Toxicity Profile

While exhibiting promising biological activities, the toxicity of this compound must be considered. Acute toxicity studies indicate that high doses can lead to adverse effects on the liver and kidneys in animal models. Safety assessments are crucial for potential therapeutic applications.

Propiedades

IUPAC Name |

4-ethynyl-2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDXHJAWUUICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C(=C1F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30813963 | |

| Record name | 4-Ethynyl-2,3,5,6-tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30813963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61794-59-0 | |

| Record name | 4-Ethynyl-2,3,5,6-tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30813963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.